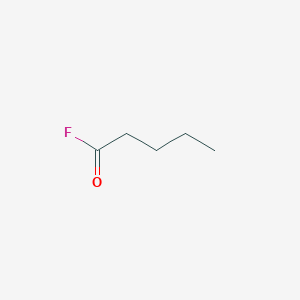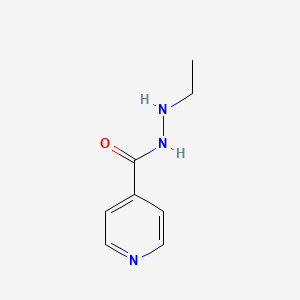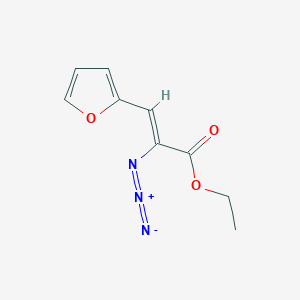
2-Azabenzo(B)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabenzo(B)pyrene is a polycyclic aromatic hydrocarbon (PAH) that is structurally similar to benzo(a)pyrene. It is characterized by the presence of a nitrogen atom within its fused ring system. This compound is of significant interest due to its potential environmental and health impacts, as well as its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabenzo(B)pyrene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydrogenation of nitrogen-containing polycyclic aromatic precursors. The reaction conditions often require high temperatures and the presence of catalysts such as palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the precursors are subjected to high temperatures and pressures in the presence of suitable catalysts. The process is carefully monitored to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabenzo(B)pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or oxygen-containing reagents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of a hydrogen atom with another substituent, such as a halogen or alkyl group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. These reactions are usually carried out under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce partially hydrogenated compounds.
Applications De Recherche Scientifique
2-Azabenzo(B)pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its interactions with biological molecules helps in understanding the mechanisms of toxicity and carcinogenicity of PAHs.
Medicine: Studies on its metabolic pathways and effects on cellular processes contribute to the development of therapeutic strategies against PAH-induced diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Azabenzo(B)pyrene involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to the formation of adducts, oxidative stress, and subsequent cellular damage. The compound is known to induce the expression of cytochrome P450 enzymes, which play a crucial role in its bioactivation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: A well-known PAH with similar structural features but lacks the nitrogen atom.
Benzo(e)pyrene: Another isomer of benzopyrene with different ring fusion.
Dibenzopyrenes: Compounds with additional fused benzene rings.
Cyclopentapyrenes: PAHs with a cyclopentane ring fused to the pyrene structure.
Uniqueness
2-Azabenzo(B)pyrene is unique due to the presence of the nitrogen atom, which influences its chemical reactivity and biological interactions. This structural feature makes it a valuable compound for studying the effects of nitrogen substitution in PAHs and their environmental and health impacts.
Propriétés
Numéro CAS |
189-90-2 |
|---|---|
Formule moléculaire |
C19H11N |
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C19H11N/c1-2-4-16-12(3-1)9-13-5-6-14-10-20-11-15-7-8-17(16)19(13)18(14)15/h1-11H |
Clé InChI |
MKUUPBYYJLEMHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CN=CC(=C54)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


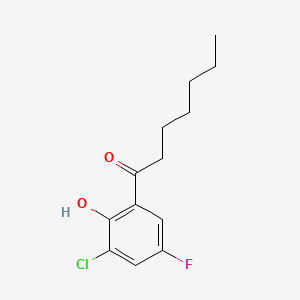
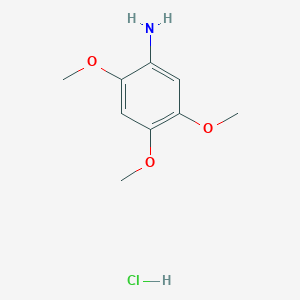

![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
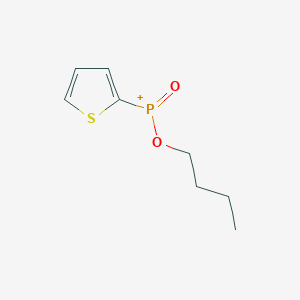
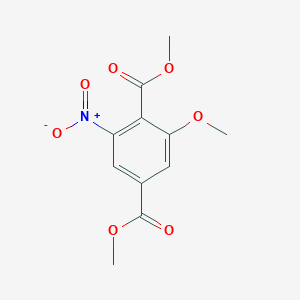
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
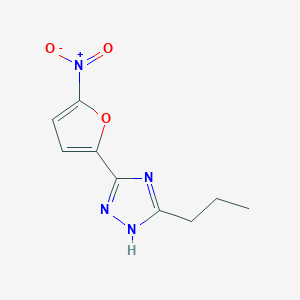
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)
